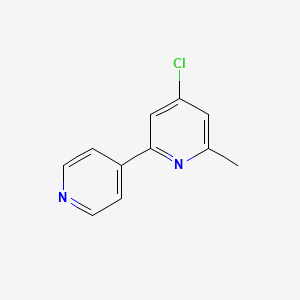

4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine

Beschreibung

4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-6-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-6-10(12)7-11(14-8)9-2-4-13-5-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNYITFVSAOLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimalarial Activity

Research has highlighted the potential of pyridine derivatives, including those with similar structures to 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine, in combating malaria. A study demonstrated that trisubstituted pyrimidines showed significant antimalarial activity against Plasmodium falciparum, suggesting that modifications to the pyridine scaffold can enhance efficacy against malaria parasites . The presence of a 4-pyridyl substituent was crucial for maintaining potency, indicating that similar compounds may also exhibit effective antimalarial properties.

Serotonergic Dysfunction Treatment

Compounds related to 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine have been studied for their affinity to serotonin receptors, particularly the 5-HT1A receptor. These compounds demonstrated agonist activity and could potentially be utilized in treating various serotonergic dysfunctions such as anxiety, depression, and obsessive-compulsive disorders . The ability to modulate serotonin pathways positions these derivatives as candidates for developing new antidepressant or anxiolytic medications.

Anti-inflammatory Properties

Research indicates that certain pyridine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Compounds structurally related to 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine have shown promising results in reducing COX-2 activity, which is significant for developing anti-inflammatory drugs . The structure–activity relationship (SAR) studies suggest that specific substituents on the pyridine ring can enhance anti-inflammatory potency.

Cancer Therapeutics

The role of pyridine derivatives in cancer treatment has been explored extensively. For instance, compounds targeting the c-KIT kinase, which is involved in various cancers including gastrointestinal stromal tumors (GISTs), have shown efficacy in inhibiting mutated forms of this receptor . While not directly studied, the structural similarities suggest that 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine could be investigated for similar anticancer properties.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

2-Chloro-4-methoxypyridine: Another pyridine derivative with different substituents.

Uniqueness

4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biologische Aktivität

4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a methyl group, which are critical for its biological activity. The presence of the pyridine moiety enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds containing pyridine structures exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyridine derivatives, including 4-chloro-2-methyl-6-(pyridin-4-yl)pyridine, have shown promising antimicrobial properties against various pathogens. The incorporation of halogen substituents often enhances this activity due to increased lipophilicity and improved binding to microbial targets .

- Antiviral Effects : Studies have indicated that certain pyridine derivatives possess antiviral properties, particularly against RNA viruses. The mechanism often involves interference with viral replication processes .

- Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. It has shown efficacy in inhibiting tumor cell growth in vitro, likely through the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationships (SAR)

The biological activity of 4-chloro-2-methyl-6-(pyridin-4-yl)pyridine can be attributed to specific structural features:

- Chloro Substitution : The presence of the chloro group at the 4-position is crucial for enhancing biological activity. Studies suggest that halogenated compounds often exhibit greater potency compared to their non-halogenated counterparts .

- Pyridine Ring Influence : The substitution pattern on the pyridine ring greatly affects the compound's interaction with biological targets. Variations in substituents can lead to significant changes in pharmacological profiles, making SAR studies essential for optimizing efficacy .

- Methyl Group Effects : The methyl group at the 2-position contributes to lipophilicity, facilitating membrane permeability and enhancing bioavailability .

Antimicrobial Activity

In a recent study examining various pyridine derivatives, 4-chloro-2-methyl-6-(pyridin-4-yl)pyridine was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine | 15 | E. coli |

| Control (Standard Antibiotic) | 10 | E. coli |

Antitumor Efficacy

Another study focused on the antitumor effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12 | Apoptosis induction |

| A549 (Lung Cancer) | 8 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.